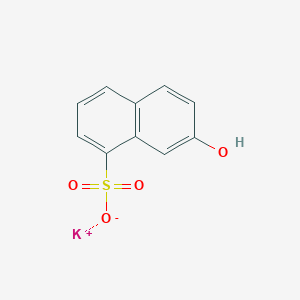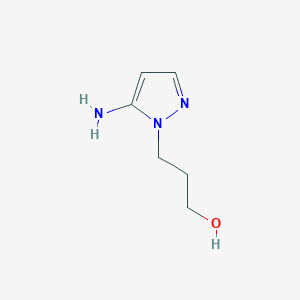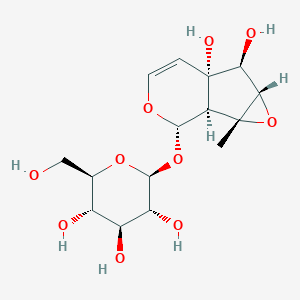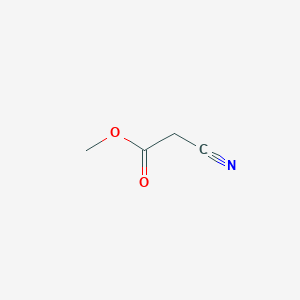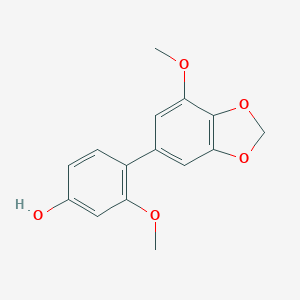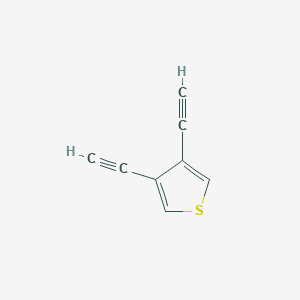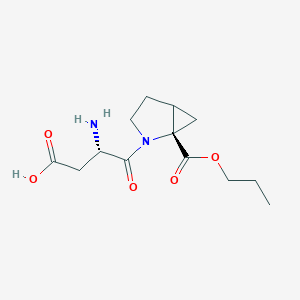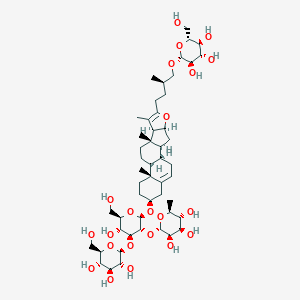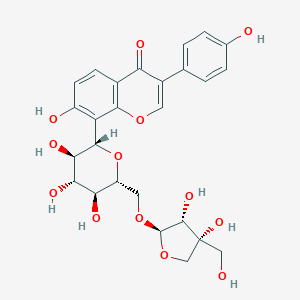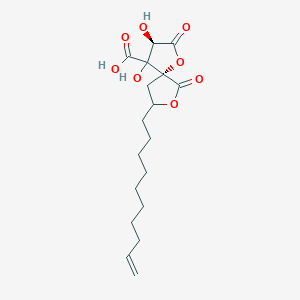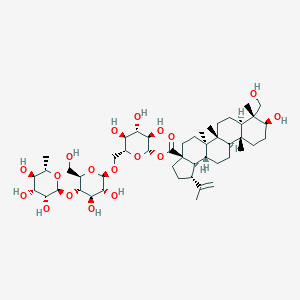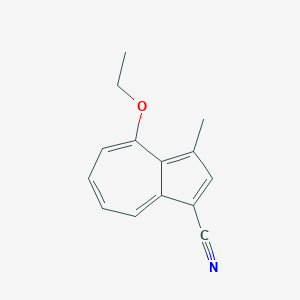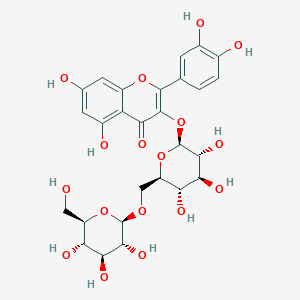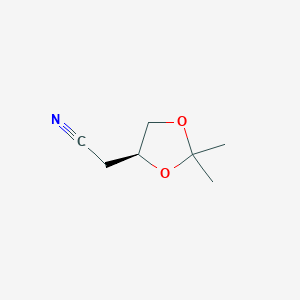
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile, also known as DDA, is a chiral building block widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of antiviral drugs such as lamivudine and emtricitabine, as well as insecticides and herbicides.
作用机制
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is not well understood. However, it is believed to act as a nucleoside analog, inhibiting viral replication by interfering with the reverse transcriptase enzyme. In addition, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis.
生化和生理效应
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have low toxicity and good biocompatibility. It is rapidly metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours of administration. In animal studies, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have antiviral and anticancer activity, as well as insecticidal and herbicidal activity.
实验室实验的优点和局限性
One of the main advantages of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in lab experiments is its high yield and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is highly reactive and can be difficult to handle, requiring careful storage and handling procedures.
未来方向
There are several potential future directions for research on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. One area of interest is the development of new antiviral drugs based on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. Researchers are also exploring the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics. In addition, there is potential for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral auxiliary in the synthesis of chiral agrochemicals. Further studies are needed to fully understand the mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile and its potential applications in various fields.
In conclusion, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a versatile chiral building block with potential applications in medicinal and agrochemical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in various fields.
合成方法
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile can be synthesized through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile in the presence of a strong base, as well as the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with thionyl chloride followed by reaction with ammonia. The former method is more commonly used due to its simplicity and high yield.
科学研究应用
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a key intermediate in the synthesis of antiviral drugs such as lamivudine and emtricitabine. (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has also been used as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics.
In the field of agrochemistry, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been used as an intermediate in the synthesis of insecticides and herbicides. It has also been used as a chiral auxiliary in the synthesis of chiral agrochemicals.
属性
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

